Fmoc-Gly-OH-13C2
CAS No.:
Cat. No.: VC16182812
Molecular Formula: C17H15NO4
Molecular Weight: 299.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15NO4 |
|---|---|
| Molecular Weight | 299.29 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
| Standard InChI | InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,16+1 |
| Standard InChI Key | NDKDFTQNXLHCGO-QZZXWHIHSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[13CH2][13C](=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O |
Introduction
| Property | Value | Source |
|---|---|---|
| CAS Number | 286460-80-8 | |
| Molecular Formula | C₁₇H₁₃¹³C₂NO₄ | |
| Molecular Weight | 299.29 g/mol | |
| Melting Point | 174–175 °C | |
| Purity | 98% | |
| Storage Conditions | Refrigerated (-5 °C to 5 °C), desiccated |
The compound’s SMILES string (O[13C](=O)[13CH2]NC(=O)OCC1c2ccccc2-c3ccccc13) and InChI key (NDKDFTQNXLHCGO-QZZXWHIHSA-N) confirm its structural configuration.
Synthesis and Purification
The synthesis of Fmoc-Gly-OH-¹³C₂ follows established protocols for Fmoc-protected amino acids, with modifications to incorporate isotopic labels. Glycine-¹³C₂ is reacted with Fmoc chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). The reaction proceeds via nucleophilic acyl substitution, yielding the Fmoc-protected product. Industrial-scale production employs automated peptide synthesizers to ensure high yield (>95%) and minimal racemization .
Critical Reaction Parameters
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Temperature: 0–25 °C to prevent side reactions.
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Solvent: Anhydrous DMF or DCM to avoid hydrolysis.
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Purification: Reverse-phase chromatography or recrystallization to achieve ≥98% purity .
Applications in Scientific Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C labels in Fmoc-Gly-OH-¹³C₂ enable precise tracking of glycine residues in peptides, facilitating:
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Structural Elucidation: Enhanced sensitivity in detecting conformational changes during protein folding .
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Ligand-Binding Studies: Quantitative analysis of binding affinities through chemical shift perturbations .
Mass Spectrometry (MS)
Isotopic labeling improves signal resolution in:
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Metabolic Tracing: Monitoring glycine incorporation into cellular proteins .
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Quantitative Proteomics: Differentiating endogenous and synthetic peptides via mass shift (M+2) .
Peptide Therapeutics Development
The compound is integral to synthesizing labeled peptides for:
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Pharmacokinetic Studies: Assessing tissue distribution and clearance rates.
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Enzyme Mechanism Analysis: Resolving catalytic intermediates using stopped-flow NMR .
Comparative Analysis with Non-Labeled Analog
A comparative evaluation highlights the advantages of isotopic labeling:
| Parameter | Fmoc-Gly-OH-¹³C₂ | Fmoc-Gly-OH |
|---|---|---|
| Molecular Weight | 299.29 g/mol | 297.28 g/mol |
| NMR Sensitivity | Enhanced ¹³C signals | Standard ¹²C signals |
| Cost | $1,136/g | $50–$100/g |
| Application Scope | Advanced structural studies | Routine peptide synthesis |
Future Directions
Ongoing research aims to expand its use in:
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In Vivo Imaging: Developing ¹³C-labeled probes for real-time metabolic tracking.
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Multidimensional NMR: Coupling with ¹⁵N labels for complex protein dynamics studies.
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